molecular formula C12H13N3O2 B14528087 [1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl](3-methylphenyl)methanone CAS No. 62458-03-1

[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl](3-methylphenyl)methanone

Cat. No.: B14528087
CAS No.: 62458-03-1
M. Wt: 231.25 g/mol
InChI Key: OLIPRNDYMWIIKO-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-1,2,4-triazol-5-ylmethanone: is an organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)-1H-1,2,4-triazol-5-ylmethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Coupling with 3-Methylphenyl Group: The final step involves coupling the triazole derivative with a 3-methylphenyl group using a suitable coupling reagent like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-(Methoxymethyl)-1H-1,2,4-triazol-5-ylmethanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-1H-1,2,4-triazol-5-ylmethanone involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes involved in metabolic pathways, receptors on cell membranes.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methoxymethyl)-1H-1,2,4-triazol-5-ylmethanone
  • 1-(Methoxymethyl)-1H-1,2,4-triazol-5-ylmethanone

Uniqueness

1-(Methoxymethyl)-1H-1,2,4-triazol-5-ylmethanone: stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the methyl group on the phenyl ring can significantly affect the compound’s interaction with biological targets and its overall stability.

Properties

CAS No.

62458-03-1

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

[2-(methoxymethyl)-1,2,4-triazol-3-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C12H13N3O2/c1-9-4-3-5-10(6-9)11(16)12-13-7-14-15(12)8-17-2/h3-7H,8H2,1-2H3

InChI Key

OLIPRNDYMWIIKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=NC=NN2COC

Origin of Product

United States

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